2-Chloro-n,5-dimethylpyrimidin-4-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n,5-dimethylpyrimidin-4-amine typically involves the reaction of 2,4-dichloropyrimidine with dimethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. One common method involves the use of a solvent such as methanol or ethanol, with the reaction mixture being heated to reflux for several hours. The reaction can be catalyzed by a base such as potassium carbonate to facilitate the substitution of the chlorine atom by the dimethylamine group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is typically purified through crystallization or distillation to achieve the desired purity levels required for its applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n,5-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Condensation reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline) and bases (e.g., potassium carbonate). The reaction is typically carried out in a polar solvent such as ethanol or methanol at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Condensation: Aldehydes or ketones are used as reactants, often in the presence of an acid or base catalyst.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation products: Oxidation can lead to the formation of pyrimidine N-oxides.
Condensation products: Imine derivatives or other condensation products can be obtained.
Scientific Research Applications
2-Chloro-n,5-dimethylpyrimidin-4-amine has several applications in scientific research:
Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antibacterial activities.
Biological studies: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.
Industrial applications: It serves as a building block for the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-n,5-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. As an aminopyrimidine derivative, it can inhibit enzymes or receptors by binding to their active sites. This binding can block the normal function of the enzyme or receptor, leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-amino-5-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Dichloro-5-methylpyrimidine: A precursor in the synthesis of 2-Chloro-n,5-dimethylpyrimidin-4-amine.
2-Chloro-5-nitro-4,6-pyrimidinediamine: Another pyrimidine derivative with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its nucleophilicity and ability to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-N,5-dimethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4-3-9-6(7)10-5(4)8-2/h3H,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHHNLYKYIZTOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286948 | |
Record name | 2-Chloro-N,5-dimethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56864-96-1 | |
Record name | NSC48401 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N,5-dimethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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